![molecular formula C25H20ClN3O2 B12689537 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 93904-91-7](/img/structure/B12689537.png)
4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C25H20ClN3O2. It is known for its vibrant color and is often used as a dye or pigment in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the azo coupling reaction. This reaction is carried out by diazotizing 2-chloroaniline to form the diazonium salt, which is then coupled with N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide under alkaline conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a pigment in the production of plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and stability .
Propiedades
Número CAS |
93904-91-7 |
|---|---|
Fórmula molecular |
C25H20ClN3O2 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)diazenyl]-N-(2,3-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-8-7-13-21(16(15)2)27-25(31)19-14-17-9-3-4-10-18(17)23(24(19)30)29-28-22-12-6-5-11-20(22)26/h3-14,30H,1-2H3,(H,27,31) |
Clave InChI |
KRFJHMCNSBQWBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



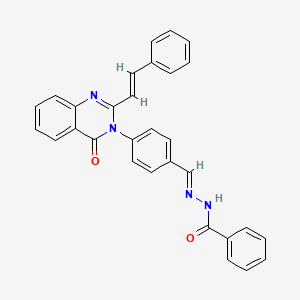
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
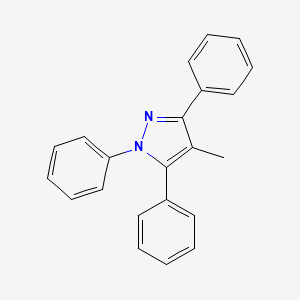
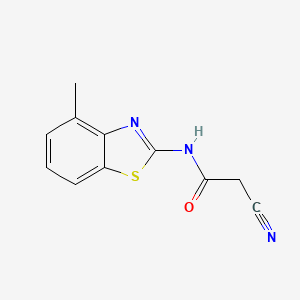

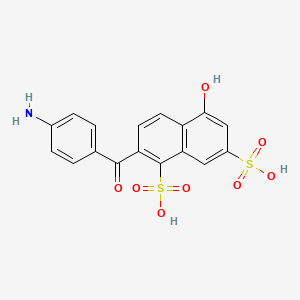
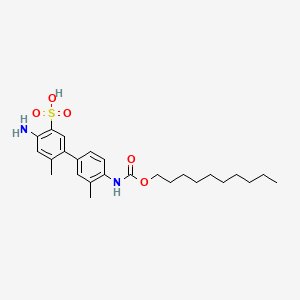

![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
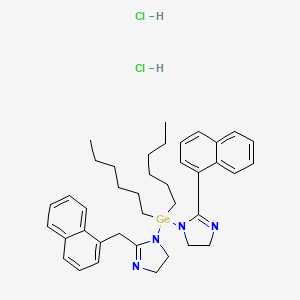
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)


